1-cyclohexyl-3-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}urea
CAS No.: 1040668-75-4
Cat. No.: VC11975133
Molecular Formula: C23H31N5O2S
Molecular Weight: 441.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040668-75-4 |
|---|---|
| Molecular Formula | C23H31N5O2S |
| Molecular Weight | 441.6 g/mol |
| IUPAC Name | 1-cyclohexyl-3-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]urea |
| Standard InChI | InChI=1S/C23H31N5O2S/c29-21(28-15-13-27(14-16-28)20-9-5-2-6-10-20)12-11-19-17-31-23(25-19)26-22(30)24-18-7-3-1-4-8-18/h2,5-6,9-10,17-18H,1,3-4,7-8,11-16H2,(H2,24,25,26,30) |
| Standard InChI Key | YZDKNAKFBSZODE-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
| Canonical SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Introduction
1-Cyclohexyl-3-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}urea is a complex organic compound with a molecular formula of C23H31N5O2S. This compound belongs to the class of ureas and incorporates a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of a cyclohexyl group and a phenylpiperazine moiety suggests potential biological activities, given the known pharmacological properties of similar compounds.
Synthesis
The synthesis of such compounds typically involves multi-step reactions. While specific synthesis details for 1-cyclohexyl-3-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}urea are not readily available, similar compounds often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) are commonly used to monitor reaction progress.
Potential Biological Activities
Compounds with similar structures, such as those containing piperazine and thiazole rings, have shown diverse biological activities, including antitumor, antimicrobial, and analgesic properties. The presence of a phenylpiperazine moiety in this compound suggests potential interactions with biological targets like enzymes or receptors, which could lead to therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume